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Compound of Interest

Compound Name: YL5084

Cat. No.: B10856294

For researchers, scientists, and drug development professionals, this guide provides a detailed
comparison of the cross-reactivity and selectivity of YL5084, a covalent inhibitor of c-Jun N-
terminal kinase (JNK). The performance of YL5084 is evaluated against other known JNK
inhibitors, supported by experimental data to inform strategic decisions in drug discovery and
development.

YL5084 has been identified as a potent and selective covalent inhibitor targeting JINK2 and
JNK3 isoforms over JNK1.[1][2][3][4] This selectivity is noteworthy within the mitogen-activated
protein kinase (MAPK) family, where high sequence homology in the ATP-binding pocket often
presents a significant challenge for developing isoform-specific inhibitors.[2][4] Understanding
the cross-reactivity profile of YL5084 is crucial for interpreting its biological effects and
predicting potential off-target liabilities.

Selectivity Profile of YL5084

YL5084 was developed through systematic modification of JNK-IN-8, a pan-JNK inhibitor.[1] It
demonstrates a significant preference for JINK2 and JNK3, forming a covalent bond with a
conserved cysteine residue (Cys116 in INK2).[2][3][4] The key selectivity metric, the ratio of
the rate of inactivation over the inhibitor concentration at half-maximal inactivation rate
(k_inact/K_1), was found to be 20-fold higher for INK2 compared to JNK1.[2][3][4]

While highly selective within the JNK family, studies have indicated that YL5084 exhibits JINK2-
independent antiproliferative effects in multiple myeloma cells, suggesting the existence of
additional, off-target interactions that contribute to its cellular activity.[2][3][4]
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Comparative Kinase Inhibitor Profiling

To provide a comprehensive understanding of its specificity, the cross-reactivity of YL5084 can
be compared with other well-characterized JNK inhibitors, such as the pan-JNK inhibitor JINK-
IN-8 and the reversible, ATP-competitive inhibitor SP600125.

Key Off-

Inhibitor JNK1 ICso (nM) JINK2 ICso (nM)  JINKS3 ICs0 (nM)
Targets

Undisclosed off-
targets

YL5084 - - - contributing to
antiproliferative
effects[2][3][4]

Highly selective
for INKs in a
panel of over 400
kinases[7][8][9]

INK-IN-8 4.7[5][6] 18.7[5][6] 1[5][6]

MKK4, MKK3,
MKK®6, PKB,
SP600125 40[10][11][12] 40[10][11][12] 90[10][11][12] PKCa, Aurora
kinase A, FLT3,
TRKA[12]

Note: Specific ICso values for YL5084 against the JNK isoforms were not publicly available in
the reviewed literature. The selectivity is primarily described by the k_inact/K_1I ratio.

Signaling Pathway Context

The c-Jun N-terminal kinases are key components of the MAPK signaling pathway, which is
activated by various cellular stresses and inflammatory cytokines. This pathway plays a crucial
role in regulating apoptosis, inflammation, and cellular proliferation. The differential roles of
JNK isoforms, with INK1 often being pro-apoptotic and JNK2 promoting cell survival,
underscore the importance of developing isoform-selective inhibitors like YL5084.[2][4]
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Caption: Simplified JNK signaling pathway and the inhibitory action of YL5084.

Experimental Methodologies

The following protocols are representative of the key experiments used to characterize the
cross-reactivity of kinase inhibitors.

KinomeScan™ Selectivity Profiling
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This competition binding assay is utilized to quantitatively measure the interactions between a
test compound and a large panel of human kinases.

@ound of Interest (e.g., YL5084)

Immobilized Kinase Panel | Phage-tagged kinases bound to a solid support.

!

Competition Binding | Test compound is incubated with the kinase panel and a broadly selective, tagged ligand.

!

Quantification | Amount of tagged ligand bound to each kinase is measured by gPCR of the phage tag.

!

Data Analysis | Binding affinity is determined by the displacement of the tagged ligand by the test compound.

End: Selectivity Profile

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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